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Compound of Interest

Compound Name:
4-Bromo-2-chloro-5-

methylpyridine

Cat. No.: B1523330 Get Quote

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of

therapeutic agents.[1] Its derivatives, particularly those functionalized with halogen atoms,

serve as exceptionally versatile intermediates in the synthesis of complex molecular

architectures.[2] The presence of bromine and chlorine atoms on the pyridine ring, as seen in

4-Bromo-2-chloro-5-methylpyridine, introduces specific, tunable reactivity. These halogens

act as synthetic handles, enabling researchers to perform a variety of cross-coupling and

substitution reactions, which are fundamental to the construction of novel drug candidates.[3][4]

This guide provides a comprehensive overview of 4-Bromo-2-chloro-5-methylpyridine,

detailing its chemical identity, synthesis, spectroscopic properties, and critical applications for

professionals in drug development and organic synthesis.

Core Compound Identification and Physicochemical
Properties
The unambiguous identification of a chemical entity is paramount for reproducibility and safety

in a research setting. The standardized nomenclature for the compound of interest is 4-Bromo-
2-chloro-5-methylpyridine, as confirmed by the International Union of Pure and Applied

Chemistry (IUPAC) guidelines.[5]
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The structure of 4-Bromo-2-chloro-5-methylpyridine is defined by a pyridine ring substituted

at the 2, 4, and 5 positions.

Caption: Chemical structure of 4-Bromo-2-chloro-5-methylpyridine.

Physicochemical Data Summary
The key properties of 4-Bromo-2-chloro-5-methylpyridine are summarized below. These

data are critical for planning reactions, purification, and storage.

Property Value Source(s)

IUPAC Name
4-Bromo-2-chloro-5-

methylpyridine
[5]

CAS Number 867279-13-8 [5][6]

Molecular Formula C₆H₅BrClN [5][6]

Molecular Weight 206.47 g/mol [5][6]

Physical Form Solid or Liquid [6][7]

Boiling Point 252.3 ± 35.0 °C at 760 mmHg

Purity Typically ≥97% [6]

InChI Key
QGMCCRKFZDLEBP-

UHFFFAOYSA-N
[5][6]

SMILES CC1=CN=C(C=C1Br)Cl [5]

Storage

Store at room temperature or

under inert atmosphere at 2-

8°C

[7]

Synthesis and Mechanistic Considerations
The synthesis of polysubstituted pyridines like 4-Bromo-2-chloro-5-methylpyridine often

involves multi-step sequences that require precise control over regioselectivity.[2] While

proprietary methods exist, a general and plausible synthetic strategy can be devised based on
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established pyridine chemistry, such as Sandmeyer-type reactions or halogenation of activated

pyridine precursors.[8]

Proposed Synthetic Workflow
A logical synthetic pathway could start from a readily available aminopyridine derivative. The

introduction of the bromo and chloro substituents can be achieved through controlled

electrophilic halogenation and diazotization-substitution reactions.
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Synthetic Pathway

2-Amino-5-methylpyridine
(Precursor)

Step 1: Bromination
(e.g., NBS, HBr/Br₂)

Regioselective introduction of Bromine

 Electrophilic
 Aromatic

 Substitution 

4-Bromo-2-amino-5-methylpyridine
(Intermediate)

Step 2: Sandmeyer Reaction
(NaNO₂, HCl)

Conversion of amino group to chloro group

 Diazotization &
 Nucleophilic
 Substitution 

4-Bromo-2-chloro-5-methylpyridine
(Final Product)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Bromo-2-chloro-5-methylpyridine.
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Experimental Protocol: Synthesis via Sandmeyer
Reaction
This protocol is a representative example based on established methods for analogous

transformations.[8]

Objective: To synthesize 4-Bromo-2-chloro-5-methylpyridine from 4-Bromo-2-amino-5-

methylpyridine.

Materials:

4-Bromo-2-amino-5-methylpyridine

Concentrated Hydrochloric Acid (HCl)

Sodium Nitrite (NaNO₂)

Copper(I) Chloride (CuCl)

Dichloromethane (DCM)

Saturated Sodium Bicarbonate solution

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Diazotization:

In a reaction vessel cooled to 0-5 °C, suspend 4-Bromo-2-amino-5-methylpyridine in a

solution of concentrated HCl.

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring

the temperature remains below 5 °C. The formation of the diazonium salt is critical and

temperature-sensitive.

Stir the resulting mixture for 30 minutes at 0-5 °C.
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Sandmeyer Reaction:

In a separate flask, prepare a solution of Copper(I) Chloride in concentrated HCl.

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas

evolution will be observed.

Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution

ceases.

Work-up and Purification:

Extract the reaction mixture with dichloromethane (3x volumes).

Combine the organic layers and wash sequentially with water and saturated sodium

bicarbonate solution to neutralize excess acid.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product via column chromatography or distillation to yield pure 4-Bromo-
2-chloro-5-methylpyridine.

Causality: The Sandmeyer reaction is employed because the amino group is a poor leaving

group. Converting it to a diazonium salt creates an excellent leaving group (N₂ gas), facilitating

nucleophilic substitution with chloride, catalyzed by Cu(I).

Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. While

specific spectra for this exact compound require experimental acquisition, the expected

features can be predicted based on its structure and data from analogous compounds like 4-

Bromo-2-methylpyridine.[9]

Predicted Spectroscopic Data
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Technique Expected Features

¹H NMR

- A singlet for the methyl (-CH₃) protons. - Two

distinct singlets or narrowly coupled doublets in

the aromatic region for the two pyridine ring

protons.

¹³C NMR

- Six distinct carbon signals: one for the methyl

group and five for the pyridine ring carbons, with

chemical shifts influenced by the electronegative

N, Cl, and Br substituents.

Mass Spec (MS)

- A molecular ion peak (M⁺) cluster showing a

characteristic isotopic pattern due to the

presence of both bromine (⁷⁹Br/⁸¹Br) and

chlorine (³⁵Cl/³⁷Cl) isotopes.

Infrared (IR)

- C-H stretching vibrations for the aromatic ring

and methyl group. - C=N and C=C stretching

vibrations characteristic of the pyridine ring. - C-

Cl and C-Br stretching vibrations in the

fingerprint region.

Protocol for Spectroscopic Analysis
Objective: To obtain high-resolution NMR, MS, and IR spectra for structural verification.

Instrumentation:

400 MHz (or higher) NMR Spectrometer

GC-MS or LC-MS system with an EI or ESI source

FTIR Spectrometer

Procedure:

NMR Sample Preparation: Dissolve 10-20 mg of the purified product in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[9]
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NMR Data Acquisition:

Acquire a ¹H NMR spectrum to identify proton environments.

Acquire a ¹³C NMR spectrum (and DEPT if needed) to identify all unique carbon atoms.

Mass Spectrometry:

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or DCM).

Analyze using GC-MS or LC-MS to determine the mass-to-charge ratio and confirm the

isotopic pattern of the molecular ion.[9]

Infrared Spectroscopy:

Acquire the IR spectrum of the neat sample (if liquid) or as a KBr pellet (if solid) to identify

characteristic functional group vibrations.

Applications in Medicinal Chemistry and Drug
Development
4-Bromo-2-chloro-5-methylpyridine is not typically an active pharmaceutical ingredient (API)

itself but rather a high-value intermediate.[3] Its utility stems from the differential reactivity of the

C-Cl and C-Br bonds, allowing for sequential and site-selective functionalization, primarily

through palladium-catalyzed cross-coupling reactions.

Role as a Synthetic Building Block
The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in

palladium-catalyzed reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. This

allows for the selective introduction of an aryl, heteroaryl, or amino group at the 4-position while

leaving the chloro group at the 2-position intact for subsequent modification. This sequential

approach is a powerful strategy for building molecular complexity.

Application in Kinase Inhibitor Synthesis
Many kinase inhibitors, a critical class of drugs for treating cancer, feature a 2-aminopyridine

scaffold which interacts with the hinge region of the kinase's ATP-binding pocket.[10]
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Halogenated pyridines are key precursors for creating these scaffolds.

Kinase Inhibitor Synthesis

4-Bromo-2-chloro-
5-methylpyridine

Step 1: Suzuki Coupling
(Arylboronic acid, Pd catalyst)

C-Br bond functionalization

4-Aryl-2-chloro-
5-methylpyridine

Step 2: Buchwald-Hartwig
Amination (Amine, Pd catalyst)

C-Cl bond functionalization

2-Amino-4-aryl-
5-methylpyridine

(Kinase Inhibitor Scaffold)

Click to download full resolution via product page

Caption: Synthetic application in the generation of a kinase inhibitor scaffold.

This scaffold can then be further elaborated to produce potent and selective inhibitors targeting

specific signaling pathways, such as the Bcr-Abl pathway implicated in chronic myeloid

leukemia.[10]

Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling 4-
Bromo-2-chloro-5-methylpyridine.

Hazard Identification: The compound is classified as harmful or toxic if swallowed, in contact

with skin, or if inhaled. It is also known to cause skin irritation and serious eye damage.[5]

GHS Pictograms: GHS07 (Exclamation Mark), indicating it is a skin/eye irritant and acutely

toxic.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety

goggles, and a lab coat. Work in a well-ventilated fume hood.

Handling: Avoid generating dust or aerosols. Keep away from incompatible materials.

Storage: Store in a tightly sealed container in a cool, dry place.
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Conclusion
4-Bromo-2-chloro-5-methylpyridine is a strategically important intermediate for researchers

and scientists in the pharmaceutical and chemical industries. Its defined physicochemical

properties, coupled with the versatile and differential reactivity of its two halogen substituents,

make it an invaluable building block for the synthesis of complex molecules, particularly in the

development of kinase inhibitors and other therapeutic agents. A thorough understanding of its

synthesis, characterization, and safe handling is crucial for leveraging its full potential in

advancing drug discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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